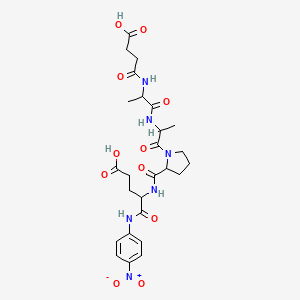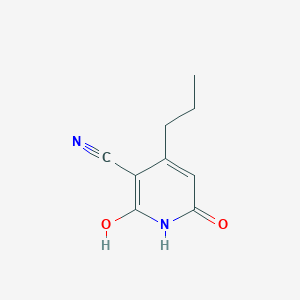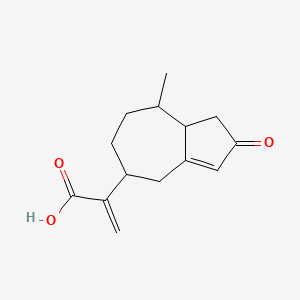![molecular formula C52H42N4 B12095440 2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)
2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine is a thermally activated delayed fluorescent (TADF) emitter. This compound is notable for its high photoluminescence quantum yield and small singlet-triplet energy difference, making it a promising candidate for organic light-emitting devices (OLEDs) .
Preparation Methods
This is achieved through a series of reactions that include the use of specific reagents and conditions to induce a twisted structure, leading to the desired photophysical properties . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a TADF emitter in OLEDs, contributing to the development of high-efficiency, low-cost organic electronic devices . In industry, it is used in the production of advanced materials for electronic devices .
Mechanism of Action
The mechanism of action of 2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine involves the promotion of electrons from the ground state to an excited state, followed by delayed fluorescence. This process is facilitated by the small singlet-triplet energy difference, which allows for efficient reverse intersystem crossing . The molecular targets and pathways involved include the interaction with specific photophysical environments that enhance its emission properties .
Comparison with Similar Compounds
Compared to other TADF emitters, 2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine stands out due to its high photoluminescence quantum yield and low turn-on voltage . Similar compounds include other pyrimidine-based TADF emitters and acridine derivatives, which may have different photophysical properties and applications .
Properties
Molecular Formula |
C52H42N4 |
|---|---|
Molecular Weight |
722.9 g/mol |
IUPAC Name |
10-[4-[6-[4-(9,9-dimethylacridin-10-yl)phenyl]-2-phenylpyrimidin-4-yl]phenyl]-9,9-dimethylacridine |
InChI |
InChI=1S/C52H42N4/c1-51(2)40-18-8-12-22-46(40)55(47-23-13-9-19-41(47)51)38-30-26-35(27-31-38)44-34-45(54-50(53-44)37-16-6-5-7-17-37)36-28-32-39(33-29-36)56-48-24-14-10-20-42(48)52(3,4)43-21-11-15-25-49(43)56/h5-34H,1-4H3 |
InChI Key |
MFYOSKAZCVDONI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=CC(=NC(=N5)C6=CC=CC=C6)C7=CC=C(C=C7)N8C9=CC=CC=C9C(C1=CC=CC=C18)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)



![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)



![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)


